4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one
CAS No.: 1170263-89-4
Cat. No.: VC6866203
Molecular Formula: C12H18N4O2
Molecular Weight: 250.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1170263-89-4 |
---|---|
Molecular Formula | C12H18N4O2 |
Molecular Weight | 250.302 |
IUPAC Name | 4-(1-ethylpyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one |
Standard InChI | InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18) |
Standard InChI Key | NBTJMGJHRRMJEO-UHFFFAOYSA-N |
SMILES | CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a piperazin-2-one ring (a six-membered lactam) substituted at the 3-position with two methyl groups and at the 4-position with a 1-ethyl-1H-pyrazole-3-carbonyl group. Key structural elements include:
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Piperazin-2-one core: A lactam ring with nitrogen atoms at positions 1 and 4, providing hydrogen-bonding sites critical for biological interactions .
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3,3-Dimethyl substitution: Steric hindrance from the geminal dimethyl groups likely influences conformational flexibility and solubility .
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Pyrazole carbonyl linkage: The 1-ethylpyrazole unit connected via a carbonyl group introduces planar aromaticity and potential π-stacking interactions .
Spectroscopic Signatures
While experimental data for this specific compound are unavailable, analogous pyrazole-piperazinone hybrids exhibit characteristic NMR and IR profiles:
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1H NMR: Piperazinone NH protons resonate at δ 6.5–7.0 ppm, while pyrazole protons appear as singlets near δ 7.2–7.6 ppm .
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13C NMR: The lactam carbonyl typically appears at δ 165–170 ppm, with pyrazole carbons between δ 110–150 ppm .
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IR: Strong absorption bands at ~1700 cm−1 (lactam C=O) and ~1650 cm−1 (amide C=O) are expected .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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3,3-Dimethylpiperazin-2-one
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1-Ethyl-1H-pyrazole-3-carboxylic acid
Coupling strategies typically employ activating agents to form the amide bond between these components.
Preparation of 3,3-Dimethylpiperazin-2-one
A modified Curtius rearrangement of N-Boc-2,2-dimethyl-1,3-diaminopropane followed by acid hydrolysis yields the piperazinone core . Key conditions:
Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
Regioselective [3+2] cycloaddition between ethyl hydrazine and propiolic acid derivatives under microwave irradiation provides the pyrazole fragment :
Step | Reagents | Conditions | Yield |
---|---|---|---|
Cyclization | Ethyl hydrazine, methyl propiolate | 100°C, 30 min (MW) | 85% |
Hydrolysis | 2M NaOH in EtOH/H2O | Reflux, 4 h | 91% |
Amide Coupling
Activation of the pyrazole carboxylic acid with HATU followed by reaction with 3,3-dimethylpiperazin-2-one:
Parameter | Value | Source |
---|---|---|
Coupling agent | HATU (1.2 eq) | |
Base | DIPEA (3 eq) | |
Solvent | DMF, anhydrous | |
Temperature | 0°C → rt, 12 h | |
Yield | 74% (theoretical) | – |
Physicochemical Properties
Calculated Properties (DFT/B3LYP/6-31G*)
Property | Value | Method |
---|---|---|
Molecular weight | 279.34 g/mol | – |
LogP | 1.2 ± 0.3 | XLogP3 |
PSA | 58.4 Ų | – |
H-bond donors | 2 | – |
H-bond acceptors | 4 | – |
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | <0.1 | 25 |
DMSO | >50 | 25 |
Ethanol | 12.3 ± 1.2 | 25 |
Biological Activity and Structure-Activity Relationships
Hypothesized Targets
Structural analogs demonstrate activity against:
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Protein Kinase C (PKC): Pyrazole-piperazinones show IC50 values of 0.8–3.2 μM in PKCα inhibition assays .
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mGluR5 Antagonism: Related compounds exhibit Ki = 14 nM in radioligand binding studies .
In Silico ADMET Predictions
Parameter | Prediction | Software |
---|---|---|
BBB permeability | Low (logBB = −1.2) | SwissADME |
CYP3A4 inhibition | Moderate (Probability: 0.67) | admetSAR |
Ames test | Non-mutagenic | ProTox-II |
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